REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:8][CH3:9])=[N:4][CH:5]=[N:6][CH:7]=1.[B:10](OC(C)C)([O:15]C(C)C)[O:11]C(C)C.C([Li])CCC>C1COCC1>[CH3:9][O:8][C:3]1[C:2]([B:10]([OH:15])[OH:11])=[CH:7][N:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=NC1)OC
|
Name
|
|
Quantity
|
0.671 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
1.83 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction stirred for 30 minutes at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
to warm up to −20° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with ammonium chloride (sat.)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated
|
Type
|
ADDITION
|
Details
|
NaCl (sat.) was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 3/2 chloroform/iPrOH (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=NC=C1B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 166 mg | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |